molecular formula C9H14BrN3OS B8179710 2-Bromo-N-(3-Me2N-propyl)-5-thiazolecarboxamide

2-Bromo-N-(3-Me2N-propyl)-5-thiazolecarboxamide

Cat. No.: B8179710
M. Wt: 292.20 g/mol
InChI Key: ISVBVYUWGRYRTA-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-Me2N-propyl)-5-thiazolecarboxamide is a chemical compound with the molecular formula C8H12BrN3OS It is characterized by the presence of a bromine atom, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-Me2N-propyl)-5-thiazolecarboxamide typically involves the bromination of a thiazole derivative followed by the introduction of the N-(3-Me2N-propyl) group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-Me2N-propyl)-5-thiazolecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide or potassium thiocyanate for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives, while oxidation and reduction reactions can produce different functionalized thiazoles.

Scientific Research Applications

2-Bromo-N-(3-Me2N-propyl)-5-thiazolecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-Me2N-propyl)-5-thiazolecarboxamide involves its interaction with specific molecular targets. The bromine atom and thiazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide
  • 2-Bromo-N-tert-butyl-5-thiazolecarboxamide
  • (2-Bromo-5-thiazolyl)-1-pyrrolidinecarboxamide

Uniqueness

2-Bromo-N-(3-Me2N-propyl)-5-thiazolecarboxamide is unique due to its specific N-(3-Me2N-propyl) group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-bromo-N-[3-(dimethylamino)propyl]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3OS/c1-13(2)5-3-4-11-8(14)7-6-12-9(10)15-7/h6H,3-5H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVBVYUWGRYRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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